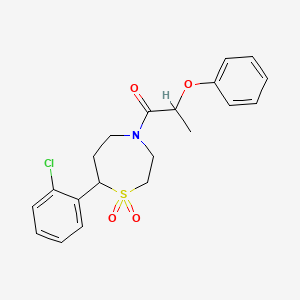

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one

Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a structurally complex organic compound featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) modified with a 2-chlorophenyl substituent at the 7-position and a sulfone group (1,1-dioxido). The thiazepane ring is further functionalized with a propan-1-one moiety at the 4-position, which carries a phenoxy group at the β-carbon.

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4S/c1-15(26-16-7-3-2-4-8-16)20(23)22-12-11-19(27(24,25)14-13-22)17-9-5-6-10-18(17)21/h2-10,15,19H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLIMVMJHJCAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of 2-chlorophenyl isothiocyanate with a suitable amine to form the thiazepane ring, followed by oxidation to introduce the dioxido groups. The phenoxypropanone moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

Industry: Used in the production of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and biological pathways, which is why it is of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs with modifications in the aromatic substituents, heterocyclic cores, or ketone moieties. Below is a detailed analysis:

Fluorinated Thiazepane Analog

Compound : 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-thiazepane-1,1-dione

- Key Differences: Substituents: Replaces chlorine with fluorine on both phenyl groups. Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity in hydrophobic pockets while reducing metabolic degradation.

- Implications : The fluorinated analog may exhibit altered pharmacokinetics (e.g., longer half-life) and selectivity due to reduced steric bulk and increased electronic effects .

Chlorophenyl Propanone Derivatives

Compound : 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Key Differences: Core Structure: Lacks the thiazepane ring, instead featuring a simpler propanone backbone with a cyclopropyl group. Substituents: Retains the chlorophenyl group but positions it at the 4-position rather than 2-position, which could alter π-π stacking interactions.

- Implications : The absence of the sulfone and heterocyclic ring reduces molecular weight (MW = 222.7 g/mol) and polarity, likely increasing lipophilicity (logP ~3.2) and membrane permeability compared to the target compound (estimated MW = 434.9 g/mol, logP ~2.5) .

Compound : 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

- Key Differences: Unsaturated Backbone: Incorporates a conjugated enone system, enhancing reactivity toward nucleophiles (e.g., Michael acceptors in enzyme inhibition).

Hydrazinylidene Propanone Derivative

Compound : 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Key Differences :

- Hydrazone Functional Group : Introduces a hydrazinylidene moiety, enabling coordination chemistry or use as a dye precursor.

- Methoxy Substituent : Enhances electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound.

- Implications : This compound’s applications likely diverge toward materials science or analytical chemistry rather than therapeutic use .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one | C₂₁H₂₁ClNO₄S | 434.9 | Thiazepane core, sulfone, 2-chlorophenyl, phenoxy group | Medicinal chemistry |

| 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-thiazepane-1,1-dione | C₂₀H₁₈F₂NO₄S | 406.4 | Fluorinated phenyl, cyclopropane carbonyl | Targeted drug delivery |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C₁₂H₁₃ClO | 222.7 | Simple propanone, cyclopropyl group | Agrochemical intermediates |

| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | C₁₀H₁₁ClN₂O₂ | 226.7 | Hydrazone, methoxy substituent | Coordination chemistry, dyes |

Research Findings and Implications

- Electronic Effects: The sulfone group in the target compound enhances solubility in polar solvents (e.g., logD ~1.8 in water) compared to non-sulfonated analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (logD ~3.5) .

- Synthetic Feasibility: The thiazepane core may require multi-step synthesis involving sulfonation and cyclization, whereas simpler propanone derivatives (e.g., ) are more accessible industrially .

Biological Activity

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a thiazepane ring and a chlorinated aromatic moiety, which suggest potential pharmacological properties. Research indicates that it may have applications in treating various medical conditions, particularly in the realm of diabetes management and beyond.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN2O3S, with a molecular weight of approximately 318.82 g/mol. The presence of the thiazepane ring and chlorophenyl group contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN2O3S |

| Molecular Weight | 318.82 g/mol |

| Structural Features | Thiazepane ring, Chlorophenyl moiety |

The primary mechanism of action for 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one involves its role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By blocking the reabsorption of glucose in the kidneys, it promotes glucose excretion in urine, which is beneficial for managing type 2 diabetes.

Biological Activities and Therapeutic Applications

Research has identified several potential therapeutic applications for this compound:

1. Management of Type 2 Diabetes:

- The compound effectively lowers blood glucose levels by inhibiting glucose reabsorption in renal proximal tubules.

- Clinical studies have shown significant reductions in HbA1c levels among patients treated with SGLT2 inhibitors.

2. Cardiovascular Benefits:

- Emerging studies suggest that SGLT2 inhibitors may also have cardiovascular protective effects, reducing the risk of heart failure and improving overall cardiovascular health in diabetic patients.

3. Potential Anti-inflammatory Effects:

- Animal model studies indicate that the compound may exhibit anti-inflammatory properties, which could be beneficial in conditions like chronic kidney disease and obesity-related inflammation.

4. Other Potential Applications:

- Ongoing research is exploring its efficacy in treating conditions such as hypertension and metabolic syndrome due to its impact on renal function and fluid balance.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Case Study 1: Efficacy in Type 2 Diabetes

A clinical trial involving participants with type 2 diabetes demonstrated that administration of the compound resulted in a significant decrease in fasting plasma glucose levels and improved insulin sensitivity after 12 weeks of treatment.

Case Study 2: Cardiovascular Outcomes

In a cohort study focusing on patients with diabetes at high cardiovascular risk, those treated with SGLT2 inhibitors showed a marked reduction in hospitalization rates for heart failure compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the 1,4-thiazepane ring followed by functionalization at the 7-position with a 2-chlorophenyl group. The 1,1-dioxido moiety is introduced via oxidation (e.g., using H2O2/AcOH). The phenoxypropanone side chain is coupled via nucleophilic substitution or amide bond formation. Optimization includes controlling reaction temperature (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF for coupling), and catalyst selection (e.g., Pd for cross-coupling) to improve yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, especially for the thiazepane ring and substituent orientation. Single-crystal studies at low temperatures (e.g., 100 K) enhance resolution .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., aromatic protons from 2-chlorophenyl at δ 7.2–7.5 ppm) and carbonyl groups (δ ~200 ppm). HSQC and HMBC correlate structural fragments.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 406.08) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's pharmacokinetic properties while minimizing confounding variables?

- Methodology : Use a randomized block design with split-split plots to account for variables like dosage, administration route, and metabolic pathways. For in vivo studies, employ LC-MS/MS for plasma concentration analysis. Include control groups for enzyme inhibition (CYP450 isoforms) and protein binding assays (e.g., equilibrium dialysis) to assess bioavailability. Statistical models (ANOVA with Tukey’s post hoc) mitigate inter-individual variability .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different in vitro assays?

- Methodology :

- Dose-response standardization : Use Hill slope analysis to compare EC50 values across assays (e.g., cytotoxicity vs. receptor binding).

- Assay validation : Replicate studies under identical conditions (pH, temperature, cell line). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility; employ CLSI guidelines for MIC determination .

- Meta-analysis : Apply weighted Z-scores to aggregate data from multiple studies, adjusting for assay sensitivity .

Q. How does the stereochemistry of the thiazepane ring influence the compound's interaction with biological targets, and what computational methods can predict this?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding poses with targets (e.g., GPCRs or kinases). The 7-(2-chlorophenyl) group’s orientation affects hydrophobic pocket occupancy, while the 1,1-dioxido moiety may form hydrogen bonds.

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential maps, revealing nucleophilic/electrophilic regions critical for reactivity .

- MD simulations : Analyze conformational stability of the thiazepane ring in aqueous vs. lipid environments to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.